Cyclotris(1,4-butylene Terephthalate)
Overview
Description
Cyclotris(1,4-butylene Terephthalate) is a polymer known for its promising applications in various fields, including drug delivery systems and tissue engineering. It is characterized by its favorable biocompatibility properties, making it suitable for encapsulating medication and providing targeted release to specific physiological areas.
Mechanism of Action
Target of Action
Cyclotris(1,4-butylene Terephthalate) is primarily targeted for use in sophisticated bio-applications . It demonstrates promise in drug delivery systems and tissue engineering .
Mode of Action
The compound interacts with its targets by encapsulating medication and providing targeted release to precise physiological areas . This interaction results in the delivery of the encapsulated medication to the targeted areas, thereby enhancing the efficacy of the treatment.
Biochemical Pathways
It is known that the compound’s ability to encapsulate medication and provide targeted release can influence various biochemical pathways, particularly those related to the therapeutic action of the encapsulated medication .
Pharmacokinetics
Its use in drug delivery systems suggests that it may have favorable bioavailability characteristics .
Result of Action
The result of Cyclotris(1,4-butylene Terephthalate)'s action is the targeted delivery of encapsulated medication to precise physiological areas . This can lead to enhanced therapeutic efficacy and potentially reduced side effects, depending on the nature of the medication being delivered.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclotris(1,4-butylene Terephthalate) can be synthesized through a series of polymerization reactions involving terephthalic acid and 1,4-butanediol. The process typically involves esterification followed by polycondensation under specific temperature and pressure conditions to achieve the desired polymer structure.
Industrial Production Methods
Industrial production of Cyclotris(1,4-butylene Terephthalate) involves large-scale polymerization processes in cleanroom environments to ensure high purity and quality. The production facilities are equipped with advanced technologies to control reaction parameters and achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclotris(1,4-butylene Terephthalate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the functional groups involved .
Scientific Research Applications
Cyclotris(1,4-butylene Terephthalate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polymerization mechanisms and reaction kinetics.
Biology: Employed in the development of biocompatible materials for tissue engineering and regenerative medicine.
Medicine: Utilized in drug delivery systems to encapsulate and release medications in a controlled manner.
Industry: Applied in the production of advanced materials with specific mechanical and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Polyethylene Terephthalate (PET): A widely used polymer with similar chemical structure but different mechanical properties.
Polybutylene Terephthalate (PBT): Another polymer with similar applications but different crystallization behavior and thermal properties.
Uniqueness
Cyclotris(1,4-butylene Terephthalate) is unique due to its cyclic trimer structure, which imparts distinct biocompatibility and mechanical properties. This makes it particularly suitable for specialized applications in drug delivery and tissue engineering, where precise control over material properties is essential .
Properties
IUPAC Name |
3,8,15,20,27,32-hexaoxatetracyclo[32.2.2.210,13.222,25]dotetraconta-1(37),10,12,22(40),23,25(39),34(38),35,41-nonaene-2,9,14,21,26,33-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36O12/c37-31-25-7-9-27(10-8-25)33(39)45-21-3-4-23-47-35(41)29-15-17-30(18-16-29)36(42)48-24-6-5-22-46-34(40)28-13-11-26(12-14-28)32(38)44-20-2-1-19-43-31/h7-18H,1-6,19-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLXZWSSMMFMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCCOC(=O)C4=CC=C(C=C4)C(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623393 | |
Record name | 3,8,15,20,27,32-Hexaoxatetracyclo[32.2.2.2~10,13~.2~22,25~]dotetraconta-1(36),10,12,22,24,34,37,39,41-nonaene-2,9,14,21,26,33-hexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63440-94-8 | |
Record name | 3,8,15,20,27,32-Hexaoxatetracyclo[32.2.2.210,13.222,25]dotetraconta-1(36),10,11,13(12),22,23,25(24),34,37-nonaene-2,9,14,21,26,33-hexone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63440-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,8,15,20,27,32-Hexaoxatetracyclo[32.2.2.2~10,13~.2~22,25~]dotetraconta-1(36),10,12,22,24,34,37,39,41-nonaene-2,9,14,21,26,33-hexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,8,15,20,27,32-hexaoxatetracyclo[32.2.2.2^{10,13}.2^{22,25}]dotetraconta-1(36),10,12,22,24,34,37,39,41-nonaene-2,9,14,21,26,33-hexone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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